4-(4-Bromophenoxymethyl)pyridine

Description

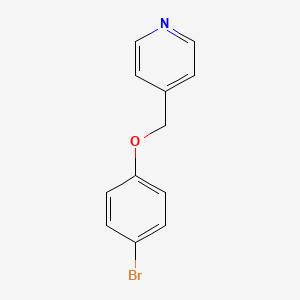

4-(4-Bromophenoxymethyl)pyridine (CAS: 1016783-69-9; MFCD09941468) is a brominated pyridine derivative characterized by a phenoxymethyl group attached to the 4-position of the pyridine ring, with a bromine atom at the 4-position of the phenyl substituent (Figure 1). This compound is commercially available with a purity of 97% and is utilized in advanced organic synthesis and materials science . Its structural features, including the electron-withdrawing bromine atom and the ether linkage, influence its reactivity and coordination behavior, making it a valuable intermediate in pharmaceuticals and coordination chemistry.

Properties

IUPAC Name |

4-[(4-bromophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJZMMMXIJZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640876 | |

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016783-69-9 | |

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromophenoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 4-bromobenzyl alcohol. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-(4-Bromophenoxymethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antimalarial drugs like loganin.

Industry: The compound is used in the production of various materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

- This compound: Bromine is located at the 4-position of the phenyl ring, connected via a methylene-ether (-OCH₂-) bridge to pyridine’s 4-position. This configuration enhances steric bulk and electronic conjugation .

- 2-(4-Bromomethylphenyl)pyridine (CAS: 52199-24-3): Bromine is attached to a methyl group on the phenyl ring, which is linked to pyridine’s 2-position. The absence of an ether bond reduces polarity compared to the phenoxymethyl derivative .

- 4-(3-Bromo-4-methoxyphenyl)pyridine (CAS: 191602-60-5): Features bromine at the 3-position and a methoxy group at the 4-position of the phenyl ring. The methoxy group introduces electron-donating effects, altering reactivity in cross-coupling reactions .

- 4-[(4-Bromophenyl)ethynyl]pyridine : Contains an ethynyl spacer between the pyridine and bromophenyl groups, enabling π-conjugation and applications in surface self-assembly on metals like Au(111) .

Halogen and Functional Group Diversity

- 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: Incorporates fluorine atoms on the pyridine ring and a bromoethyl group on the phenoxy moiety. Fluorination increases thermal stability and hydrophobicity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data of Brominated Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Purity | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₀BrNO | 264.12 | N/A | Bromophenyl, ether | 97% | Organic synthesis, coordination |

| 2-(4-Bromomethylphenyl)pyridine | C₁₂H₁₀BrN | 248.12 | N/A | Bromomethyl, phenyl | N/A | Pharmaceutical intermediates |

| 4-(3-Bromo-4-methoxyphenyl)pyridine | C₁₂H₁₀BrNO | 264.12 | N/A | Bromophenyl, methoxy | 95%+ | Drug development |

| 5-Bromo-3-phenoxypyridin-2-amine | C₁₁H₉BrN₂O | 265.11 | N/A | Bromo, phenoxy, amine | 95% | Bioactive molecule synthesis |

| 4-[(4-Bromophenyl)ethynyl]pyridine | C₁₃H₈BrN | 258.12 | N/A | Ethynyl, bromophenyl | N/A | Surface chemistry, nanomaterials |

Molecular weights calculated from formulas.

Thermal Stability and Decomposition

- This compound: Likely undergoes thermal decomposition via cleavage of the ether bond or debromination. Comparable compounds (e.g., cobalt thiocyanate coordination complexes with 4-(hydroxymethyl)pyridine) exhibit mass losses of 36–39% during thermogravimetric analysis (TGA) due to ligand dissociation .

- 4-[(4-Bromophenyl)ethynyl]pyridine : The ethynyl group may enhance thermal stability, as seen in related polycyclic aromatic compounds .

Coordination Chemistry

- This compound: Acts as a ligand in cobalt(II) thiocyanato complexes, forming discrete monomers or chains depending on solvent and stoichiometry. For example, Co(NCS)₂ complexes with 4-(hydroxymethyl)pyridine analogs crystallize in orthorhombic or monoclinic systems .

- 4-[(4-Bromophenyl)ethynyl]pyridine: Self-assembles into Kagome networks or coordination chains on metal surfaces (e.g., Ag(111)), demonstrating utility in nanotechnology .

Pharmaceutical Intermediates

Material Science

- 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: Fluorination and bromoethyl groups make it a candidate for flame-retardant polymers or liquid crystals .

Biological Activity

4-(4-Bromophenoxymethyl)pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromophenyl group and a pyridine ring, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 251.12 g/mol

The compound features a pyridine ring substituted with a phenoxymethyl group, where the phenyl ring carries a bromine atom at the para position. This structural configuration is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various pyridine derivatives, it was found that compounds with similar structures demonstrated varying degrees of antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the bromine atom is hypothesized to enhance the compound's lipophilicity, facilitating its penetration into bacterial membranes .

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro assays have shown that this compound can inhibit cell proliferation in cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies have indicated that this compound may act as an inhibitor of certain kinases involved in tumor progression .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor antagonist, disrupting cellular processes critical for microbial survival or cancer cell proliferation . Further studies are required to elucidate the precise molecular interactions and pathways involved.

Study 1: Antimicrobial Efficacy

In a comparative study on pyridine derivatives, this compound was evaluated alongside other compounds for its antibacterial properties. The results indicated that it exhibited significant inhibition against E. coli, with an inhibition zone diameter comparable to standard antibiotics .

Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound, revealing that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 µM to 20 µM, indicating moderate potency . Molecular docking studies suggested that it binds effectively at ATP-binding sites of key oncogenic receptors.

Data Summary

The following table summarizes key biological activities associated with this compound:

| Activity | Tested Organisms/Cell Lines | IC / Inhibition Zone |

|---|---|---|

| Antibacterial | E. coli | Inhibition zone: 15 mm |

| Staphylococcus aureus | Inhibition zone: 12 mm | |

| Anticancer | Breast cancer cell line | IC: 15 µM |

| Lung cancer cell line | IC: 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.